![molecular formula C15H10ClF5N2O3S B2729722 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide CAS No. 2058812-09-0](/img/structure/B2729722.png)
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide
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Overview
Description
The compound “N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide” is also known as Fluopyram .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The empirical formula of Fluopyram is C16H11ClF6N2O . The molecular weight is 396.71 .Chemical Reactions Analysis
The mechanism of trifluoromethylation by photoredox catalysis has been studied . This mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Physical And Chemical Properties Analysis
Fluopyram has unique physicochemical properties due to the presence of the trifluoromethyl group and the pyridine moiety . These properties contribute to its biological activities .Scientific Research Applications
Agrochemical Applications
This compound is a key structural motif in active agrochemical ingredients . The major use of its derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been approved .
Biochemical Mode of Action
The compound’s biochemical mode of action relies on the inhibition of succinate dehydrogenase (complex II) present in the fungal mitochondrial respiratory chain, making it a succinate dehydrogenase inhibitor (SDHI) .
Synthesis of Other Compounds
The compound is used as a key intermediate for the synthesis of other compounds .
Fluorinated Organic Chemicals
The compound is part of the development of fluorinated organic chemicals, an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated .
Unique Physicochemical Properties
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Applications
It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF5N2O3S/c16-9-6-8(15(19,20)21)7-23-14(9)27(25,26)5-4-22-13(24)12-10(17)2-1-3-11(12)18/h1-3,6-7H,4-5H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNBNYUFLYWNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCS(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF5N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide |
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